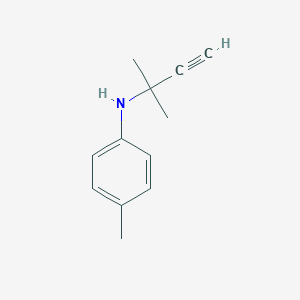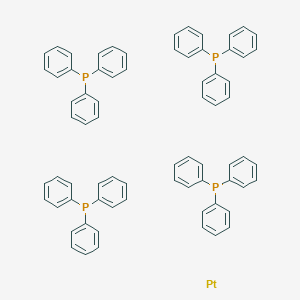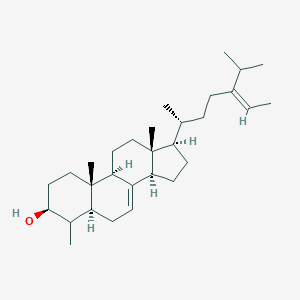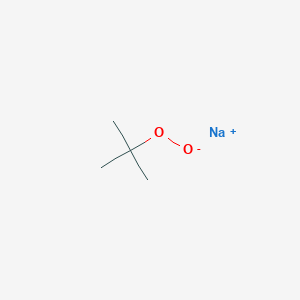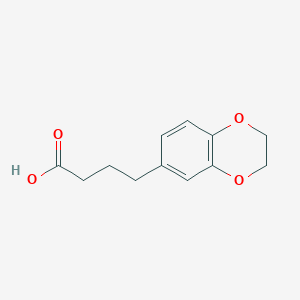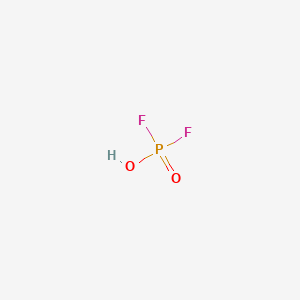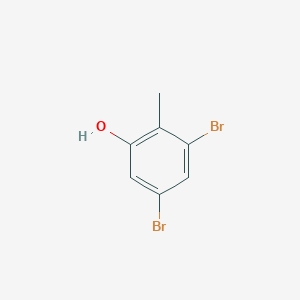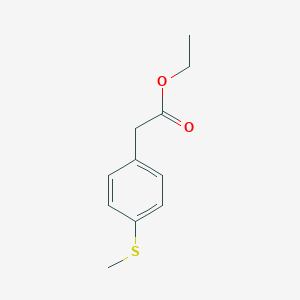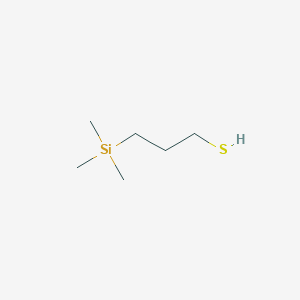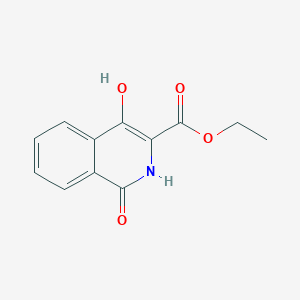
Tellurium-122
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tellurium-122 is an isotope of the element tellurium, which belongs to the chalcogen group in the periodic table. Tellurium is a rare, brittle, mildly toxic, silver-white metalloid with properties that lie between metals and nonmetals. This compound is one of the naturally occurring isotopes of tellurium, with a stable atomic structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tellurium-122 can be synthesized through various methods, including neutron capture and subsequent beta decay processes. One common method involves the irradiation of antimony-121 with neutrons, resulting in the formation of this compound through neutron capture and beta decay .
Industrial Production Methods
Industrial production of tellurium, including this compound, often involves the extraction from anode sludges obtained during the electrolytic refining of copper. The tellurium is then purified through a series of chemical processes, including oxidation and reduction reactions .
Chemical Reactions Analysis
Types of Reactions
Tellurium-122, like other tellurium isotopes, undergoes various chemical reactions, including:
Oxidation: Tellurium reacts with oxygen to form tellurium dioxide (TeO₂) when burned in air.
Reduction: Tellurium can be reduced to its elemental form using reducing agents such as hydrogen or carbon.
Common Reagents and Conditions
Oxidation: Requires oxygen or air and elevated temperatures.
Reduction: Involves reducing agents like hydrogen or carbon at high temperatures.
Substitution: Typically involves direct combination with halogens under controlled conditions.
Major Products Formed
Oxidation: Tellurium dioxide (TeO₂)
Reduction: Elemental tellurium (Te)
Substitution: Tellurium halides (e.g., TeCl₄, TeBr₄)
Scientific Research Applications
Tellurium-122 has a wide range of scientific research applications, including:
Chemistry: Used in the study of chalcogen chemistry and the synthesis of tellurium-containing compounds.
Biology: Investigated for its potential biological roles and interactions with living organisms.
Medicine: Explored for its potential use in medical imaging and as an antibacterial and anticancer agent.
Industry: Utilized in the production of semiconductors, thermoelectric devices, and photovoltaic cells.
Mechanism of Action
The mechanism of action of tellurium-122 involves its interaction with various molecular targets and pathways. In biological systems, tellurium compounds can exhibit antioxidant properties by mimicking the activity of glutathione peroxidase, an enzyme that reduces oxidative stress .
Comparison with Similar Compounds
Tellurium-122 can be compared with other chalcogen elements, such as sulfur and selenium. While all three elements share similar chemical properties, tellurium exhibits unique characteristics due to its higher atomic number and larger atomic radius . This results in distinct structural and reactivity patterns, making tellurium compounds particularly useful in specific applications where sulfur and selenium may not be as effective .
Similar Compounds
- Sulfur (S)
- Selenium (Se)
- Polonium (Po)
This compound’s unique properties, such as its ability to form stable compounds with various oxidation states and its potential biological activity, make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
tellurium-122 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Te/i1-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORWMNRCUJJQNO-VENIDDJXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Te] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[122Te] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Te |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.90304 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14390-71-7 |
Source


|
| Record name | Tellurium, isotope of mass 122 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014390717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

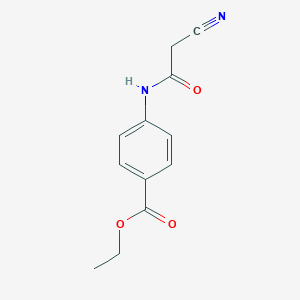
![1H-Pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B82880.png)
